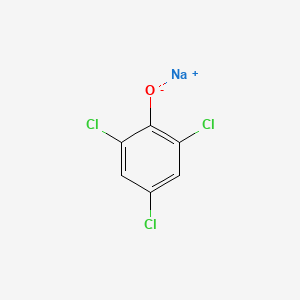

Sodium 2,4,6-trichlorophenolate

Descripción

Historical Context of Research on Chlorophenols and Related Salts

The study of chlorophenols and their salts is rooted in the mid-20th century's expansion of industrial and agricultural chemistry. Initially valued for their biocidal properties, compounds like 2,4,6-trichlorophenol (B30397) were widely used as pesticides, fungicides, antiseptics, and wood preservatives. who.inttpsgc-pwgsc.gc.cawikipedia.org Chlorophenols were utilized in various industries, including leather tanning, starting around 1950. nih.gov

Research during this early period primarily concentrated on synthesis methods and practical applications. who.intnih.gov For instance, 2,4-dichlorophenol (B122985) and 2,4,5-trichlorophenol (B144370) were key precursors in the synthesis of phenoxy acid herbicides. who.int However, by the 1970s, the research focus began to shift. Growing awareness of environmental persistence and the discovery that the manufacturing process for certain chlorophenols could generate highly toxic impurities, such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), prompted intensive investigation into their environmental fate and toxicology. nih.govtpsgc-pwgsc.gc.ca This led to numerous epidemiological and cohort studies of occupationally exposed workers to understand the long-term health implications. nih.govnih.gov Consequently, the use of 2,4,6-trichlorophenol and related compounds has declined as concerns over the formation of these hazardous byproducts grew. tpsgc-pwgsc.gc.ca

Significance of Sodium 2,4,6-Trichlorophenolate (B1253160) in Environmental and Chemical Sciences

The significance of sodium 2,4,6-trichlorophenolate in the sciences stems largely from the properties and environmental impact of its parent compound, 2,4,6-TCP. As a salt, this compound is generally more soluble in water than 2,4,6-TCP, a property that affects its transport and distribution in aquatic environments. unl.pt

In Environmental Science: 2,4,6-TCP is recognized as a significant environmental pollutant. wikipedia.org It enters the environment through various pathways, including industrial wastewater discharge, its use as a pesticide, and as a byproduct of water disinfection through chlorination of phenol-containing waters. who.intnih.gov Its presence has been detected in surface water, groundwater, and soil. who.intnih.govcdc.gov A major focus of environmental research is the compound's persistence and resistance to natural degradation. researchgate.netfrontiersin.org Studies investigate its fate and transport, governed by processes like sorption, volatilization, and leaching, with soil and water pH being a critical factor. cdc.gov The half-life of 2,4,6-TCP in a river model is estimated to be 20 days, and it has a high potential for bioconcentration in aquatic organisms. nih.gov

In Chemical Sciences: Research in chemical sciences explores the synthesis, reactivity, and degradation of 2,4,6-TCP. It is known to be a precursor to 2,4,6-trichloroanisole (B165457), a compound responsible for the "cork taint" defect in wine. nih.gov A substantial body of research is dedicated to elucidating the degradation pathways of 2,4,6-TCP. The white-rot fungus Phanerochaete chrysosporium, for example, has been shown to degrade the compound through a process involving initial oxidation by peroxidases to form 2,6-dichloro-1,4-benzoquinone (B104592), followed by intracellular reduction and reductive dechlorination. nih.gov

Evolution of Research Trajectories for Halogenated Phenolates

Research on halogenated phenolates has evolved significantly over the decades, mirroring the broader trajectory of environmental science.

From Synthesis to Impact: Initial investigations centered on the chemical synthesis and industrial utility of these compounds. who.intprepchem.com The focus then pivoted dramatically towards toxicology and environmental science upon the discovery of their persistence, bioaccumulation, and the generation of toxic dioxin byproducts during production. nih.govnih.govnih.gov

Focus on Remediation: A major contemporary research thrust is the development of effective remediation technologies. This includes extensive studies on bioremediation, a process that uses microorganisms to break down pollutants. Research has identified various bacterial and fungal species capable of degrading 2,4,6-TCP. researchgate.netnih.gov For example, sequencing batch reactors operated under combined anaerobic-aerobic conditions have been studied for their efficiency in biodegrading 2,4,6-TCP. frontiersin.org

Mechanistic and Genetic Insights: Modern research has moved beyond simply identifying degrading organisms to understanding the precise biochemical and genetic mechanisms involved. Studies now focus on identifying the specific enzymes and metabolic pathways, such as the initial hydroxylation by monooxygenases and subsequent ring cleavage. envipath.org Metagenomic analysis is being used to explore how different conditions can promote the enrichment of microbial genes responsible for chlorophenol degradation. mdpi.com This evolution reflects a broader shift from observational studies to a more sophisticated, mechanistically-driven approach to understanding and mitigating the environmental impact of halogenated phenolates. nih.gov

Detailed Research Findings

Recent academic studies have provided detailed insights into the degradation of 2,4,6-trichlorophenol, the parent compound of this compound. This research is critical for developing effective environmental remediation strategies.

One area of focus has been on co-metabolism, where microorganisms degrade the target compound while utilizing another substance as their primary carbon source. A 2023 study investigated the degradation of 2,4,6-TCP using different volatile fatty acids (VFAs) as carbon sources. The results showed that the choice of carbon source significantly impacts degradation efficiency. mdpi.com

Table 1: Effect of Different Carbon Sources on the Degradation Rate of 2,4,6-TCP Data sourced from a 2023 study on 2,4,6-TCP degradation. mdpi.com

| Carbon Source (as Sodium Salt) | Average Degradation Rate (mgTCP/h) | Time to Complete Degradation (minutes) |

| Sodium Acetate | 24.93 | 240 |

| Sodium Butyrate | 24.98 | 240 |

| Sodium Valerate (B167501) | 24.94 | 240 |

| Sodium Propionate (B1217596) | 20.19 | 300 |

The data indicate that while acetate, butyrate, and valerate supported similar and efficient degradation rates, propionate had an inhibitory effect, resulting in a slower degradation of 2,4,6-TCP. mdpi.com

Another critical parameter in bioremediation is the concentration of the pollutant itself, as high levels can be toxic to the microorganisms. Research has explored the relationship between the initial concentration of 2,4,6-TCP and its specific degradation rate.

Table 2: Specific Degradation Rate of 2,4,6-TCP at Various Initial Concentrations Data reflects the degradation rate per unit of biomass (Volatile Suspended Solids - VSS). mdpi.com

| Initial 2,4,6-TCP Concentration (mg/L) | Specific Degradation Rate (mgTCP/g·VSS·h) |

| 50 | 8.28 |

| 100 | 8.34 |

| 150 | 8.37 |

| 200 | 9.48 |

| 230 | 9.63 |

These findings demonstrate that for the acclimated activated sludge used in the study, the specific degradation rate increased with higher initial concentrations of 2,4,6-TCP up to 230 mg/L, suggesting the microbial community could tolerate and effectively degrade the compound within this range. mdpi.com

Structure

3D Structure of Parent

Propiedades

Número CAS |

3784-03-0 |

|---|---|

Fórmula molecular |

C6H3Cl3NaO |

Peso molecular |

220.4 g/mol |

Nombre IUPAC |

sodium;2,4,6-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H; |

Clave InChI |

WKIKLYKTZATKOK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |

SMILES canónico |

C1=C(C=C(C(=C1Cl)O)Cl)Cl.[Na] |

Otros números CAS |

3784-03-0 |

Pictogramas |

Acute Toxic; Irritant |

Números CAS relacionados |

88-06-2 (Parent) |

Sinónimos |

1,3,5-trichloro-2-hydroxybenzene 2,4,6-trichloro-1-hydroxybenzene 2,4,6-trichlorophenol 2,4,6-trichlorophenol, 14C-labeled 2,4,6-trichlorophenol, copper(+1) salt 2,4,6-trichlorophenol, copper(+2) salt 2,4,6-trichlorophenol, nickel(+2) salt 2,4,6-trichlorophenol, potassium salt 2,4,6-trichlorophenol, sodium salt 2,4,6-trichlorophenol, Zn salt phenol, 2,4,6-trichloro- sodium 2,4,6-trichlorophenoxide trichlorophenol, 2,4,6- |

Origen del producto |

United States |

Synthesis and Derivatization Methodologies of Sodium 2,4,6 Trichlorophenolate

Advanced Synthetic Routes for 2,4,6-Trichlorophenol (B30397) Precursors

The primary precursor for sodium 2,4,6-trichlorophenolate (B1253160) is 2,4,6-trichlorophenol. The synthesis of this precursor with high purity is paramount to ensure the quality of the final product and to minimize the formation of highly toxic byproducts such as dioxins.

Catalytic Chlorination of Phenol (B47542) for High Purity 2,4,6-Trichlorophenol

The direct chlorination of phenol is a common method for producing 2,4,6-trichlorophenol. However, this reaction can lead to a mixture of chlorinated phenols. To enhance the selectivity and yield of the desired 2,4,6-isomer, catalytic methods have been developed.

One effective method involves the use of mercaptoethylamine as a catalyst. mdpi.com This catalyst exhibits a "positioning function," which directs the chlorination to the 2, 4, and 6 positions of the phenol ring, thereby reducing the formation of other isomers like 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol (B144370). mdpi.com This catalytic process can achieve a total yield of over 96% for 2,4,6-trichlorophenol. mdpi.com The reaction is typically carried out by adding phenol and the mercaptoethylamine catalyst to a chlorination tank, followed by the introduction of chlorine gas while heating to a temperature of 50-80°C.

Other catalytic systems for the selective chlorination of chlorophenols to 2,4,6-trichlorophenol include the use of an organic cation or a primary, secondary, or tertiary amine in the presence of an organic sulfide. wikipedia.org These catalysts are effective in the chlorination of ortho-chlorophenol, para-chlorophenol, 2,4-dichlorophenol (B122985), and 2,6-dichlorophenol (B41786) to yield 2,4,6-trichlorophenol. wikipedia.org

Table 1: Catalytic Chlorination of Phenol

| Catalyst | Substrate(s) | Temperature (°C) | Yield of 2,4,6-TCP | Reference |

|---|---|---|---|---|

| Mercaptoethylamine | Phenol | 50-80 | >96% | mdpi.com |

| Organic cation/amine + organic sulfide | o-chlorophenol, p-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol | Not specified | High selectivity | wikipedia.org |

Purification Techniques for 2,4,6-Trichlorophenol Intermediates

Achieving high purity of the 2,4,6-trichlorophenol intermediate is crucial. Several purification techniques are employed to remove unwanted isomers and other impurities from the crude product.

Sweating crystallization is a highly effective method for purifying 2,4,6-trichlorophenol. mdpi.com This technique involves cooling the crude product to induce crystallization and then slowly heating it to a temperature just below the melting point of the desired compound. This process allows the impurities to "sweat" out of the crystal lattice. By controlling the crystallization rate and the final temperature, a purity of over 99.3% can be attained. mdpi.com

Recrystallization from various solvents is another common purification method. Solvents such as ethanol (B145695), benzene, or a mixture of ethanol and water can be used to dissolve the crude product, followed by cooling to allow the purified 2,4,6-trichlorophenol to crystallize.

Conversion Processes to Sodium 2,4,6-Trichlorophenolate

Once a high-purity 2,4,6-trichlorophenol is obtained, it is converted to its sodium salt, this compound.

Reaction with Metal Hydroxides in the Presence of Reducing Agents

The conversion of 2,4,6-trichlorophenol to its sodium salt is typically achieved through a straightforward acid-base reaction with a metal hydroxide, most commonly sodium hydroxide. The phenolic proton of 2,4,6-trichlorophenol is acidic and readily reacts with the strong base to form the sodium phenolate (B1203915) and water.

While the primary reaction is a neutralization, the presence of reducing agents can be important in industrial settings to prevent the oxidation of the phenolate, which can be susceptible to degradation, especially at elevated temperatures or in the presence of trace metal impurities. Specific details on the use of reducing agents in the synthesis of this compound are not extensively documented in the provided search results, but their use is a general practice in related phenolic chemistry to maintain product stability.

Impact of Impurities on Phenate Formation and Subsequent Reactions

The presence of impurities in the 2,4,6-trichlorophenol starting material can have a significant impact on the formation of the sodium salt and its subsequent applications. Isomeric impurities, such as 2,4,5-trichlorophenol, can lead to the formation of a mixture of sodium phenolates.

More critically, the synthesis of chlorinated phenols can generate highly toxic impurities, including various isomers of tetrachlorodibenzo-p-dioxin. The presence of these impurities is a major concern and necessitates the use of high-purity 2,4,6-trichlorophenol for the synthesis of the sodium salt, especially for applications where human or environmental exposure is possible. The choice of reaction conditions during the initial chlorination is critical to minimize the formation of these hazardous byproducts.

Polymerization Studies Involving 2,4,6-Trichlorophenolate Moieties

The structure of 2,4,6-trichlorophenolate, with its reactive phenolate group and chlorinated aromatic ring, presents possibilities for its use in polymerization reactions. While specific studies focusing solely on the polymerization of this compound are not abundant, related polymerization methodologies provide a framework for understanding its potential.

One relevant area is the synthesis of poly(phenylene ethers) (PPEs) or poly(phenylene oxides) (PPOs). These polymers are typically synthesized through the oxidative coupling of substituted phenols. academie-sciences.fr For instance, poly(2,6-dimethyl-1,4-phenylene oxide) is produced via the oxidative coupling of 2,6-dimethylphenol. wikipedia.org In principle, a similar oxidative coupling polymerization of 2,4,6-trichlorophenol could be envisioned, where the phenolate is oxidized to a phenoxy radical, which then propagates to form a polymer chain. However, the presence of three chlorine atoms on the aromatic ring would significantly influence the reactivity and the properties of the resulting polymer.

Another potential route for polymerization is the Ullmann condensation . organic-chemistry.org This reaction involves the copper-catalyzed coupling of an alkali-metal phenate with an aryl halide to form a diaryl ether. organic-chemistry.orgmdpi.com By using a dihaloaromatic compound or by self-condensation of a halo-phenolate, a poly(phenylene ether) can be synthesized. The 2,4,6-trichlorophenolate moiety could potentially participate in such a polymerization scheme, acting as the nucleophile.

Furthermore, enzymatic polymerization represents a greener alternative for phenol polymerization. Peroxidases, for example, can catalyze the oxidation of phenols to phenoxy radicals, leading to polymerization. Studies on the enzymatic degradation of 2,4,6-trichlorophenol by enzymes like soybean peroxidase demonstrate the potential for enzymatic processes to interact with this molecule, which could be adapted for polymerization purposes. nih.gov

Finally, the concept of molecularly imprinted polymers (MIPs) has been applied to 2,4,6-trichlorophenol. In this technique, a polymer network is formed around a template molecule (in this case, 2,4,6-trichlorophenol). After removal of the template, the polymer contains cavities with a specific shape and functionality that can selectively rebind the target molecule. While not a polymerization of the 2,4,6-trichlorophenolate moiety itself, it is a significant area of polymer research involving this compound.

Table 2: Potential Polymerization Methods for 2,4,6-Trichlorophenolate Moieties

| Polymerization Method | General Principle | Potential Application to 2,4,6-Trichlorophenolate |

|---|---|---|

| Oxidative Coupling | Oxidation of phenols to phenoxy radicals, which then polymerize. | Could potentially form a poly(trichlorophenylene ether). |

| Ullmann Condensation | Copper-catalyzed reaction between a phenolate and an aryl halide. | Could be used to create poly(phenylene ether) structures. |

| Enzymatic Polymerization | Use of enzymes like peroxidases to catalyze phenol polymerization. | A potential "green" route to polymers from 2,4,6-trichlorophenol. |

| Molecular Imprinting | Creation of specific recognition sites in a polymer matrix. | Used to create polymers that can selectively bind 2,4,6-trichlorophenol. |

Oxidative Polymerization Mechanisms of Halophenolates

Halogenated phenols, particularly those with substituents in the ortho positions like 2,6-dichloro- or 2,6-dibromophenol, can undergo oxidative coupling polymerization to form poly(phenylene oxide)s (PPOs). uc.edu This class of reactions is a cornerstone for producing high-performance engineering thermoplastics known for their thermal and chemical stability. uc.edu The most commercially significant example is the polymerization of 2,6-dimethylphenol, but the underlying mechanism is applicable to ortho-substituted halophenols as well. uc.edu

The polymerization is typically catalyzed by a copper-amine complex. uc.eduresearchgate.net The process involves the oxidation of the phenolate monomer, which initiates the coupling. The mechanism can proceed through several pathways, but a common one involves the formation of a phenoxy radical as a key intermediate. nih.govwikipedia.org

The general steps are as follows:

Oxidation of the Phenol: The phenol or phenolate coordinates to the metal catalyst (e.g., a copper complex). A one-electron oxidation occurs, generating a phenoxy radical. wikipedia.org

Radical Coupling: The generated phenoxy radical can exist in several resonance forms. The reaction can then proceed via two main mechanisms:

Radical-Radical Coupling: Two phenoxy radicals combine. This is considered less likely as it requires a high concentration of relatively stable radicals. nih.gov

Radical-Phenol Coupling: A phenoxy radical attacks a neutral phenol molecule (or phenolate anion). This is often the favored pathway. nih.gov

Rearomatization and Chain Propagation: The initial coupling event, whether C-C or C-O, is followed by tautomerization to restore aromaticity. The process repeats, leading to the growth of the polymer chain. uc.eduwikipedia.org

For phenols substituted at the 2- and 6-positions, the polymerization predominantly leads to a linear polymer through 1,4-phenylene ether linkages. uc.edu The choice of catalyst, solvent, and reaction temperature is crucial for controlling the polymer's molecular weight and minimizing the formation of byproducts, such as the diphenoquinone. uc.edu

Characterization of Poly(dihalophenylene oxides) via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the structural characterization of polymers, including poly(phenylene oxide)s and their halogenated derivatives. acs.orgijerd.com Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the polymer's composition, structure, and end groups. uc.eduacs.org

For a poly(phenylene oxide) derived from a substituted phenol, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons in the polymer. ijerd.com For instance, in poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), the ¹H NMR spectrum shows two primary signals:

A singlet for the protons of the two equivalent methyl groups (at ~2.1 ppm). ijerd.com

A singlet for the two equivalent aromatic protons on the phenylene ring (at ~6.4 ppm). ijerd.com

When characterizing a hypothetical poly(dihalophenylene oxide), such as one derived from a dichlorophenol, the ¹H NMR spectrum would be expected to show signals primarily in the aromatic region, corresponding to the protons on the phenylene backbone. The absence of signals in the aliphatic region would confirm the lack of methyl or other alkyl substituents. The precise chemical shifts of the aromatic protons would be influenced by the positions of the halogen atoms on the ring.

¹³C NMR spectroscopy provides complementary information, allowing for the identification of carbon atoms in the polymer backbone, including the carbon atom bonded to the oxygen of the ether linkage and the carbons bonded to the halogen substituents. uc.eduacs.org The signals from the carbons at the end-groups of the polymer chain can also be identified, which can be used to determine the polymer's number-average molecular weight. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for Poly(2,6-dimethyl-1,4-phenylene oxide)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Source |

| Aromatic Protons (C-H) | 6.4 | Singlet | ijerd.com |

| Methyl Protons (-CH₃) | 2.1 | Singlet | ijerd.com |

Environmental Fate and Transport of Sodium 2,4,6 Trichlorophenolate

Degradation Pathways in Environmental Matrices

The breakdown of 2,4,6-TCP, the conjugate acid of Sodium 2,4,6-trichlorophenolate (B1253160), can occur through various biological and chemical pathways. The efficiency and predominant pathway depend heavily on the environmental conditions, such as the presence of oxygen and specific microbial communities.

The biodegradation of 2,4,6-TCP is carried out by microorganisms under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.

Under anaerobic conditions , the primary degradation mechanism is reductive dechlorination. researchgate.net In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms from the phenol (B47542) ring. sigmaaldrich.com Studies have shown that anaerobic microbes in sludge and soil can degrade 2,4,6-TCP to less chlorinated phenols. wikipedia.orgnist.govtpsgc-pwgsc.gc.ca For instance, the degradation often proceeds by removing a chlorine atom from an ortho position first, yielding 2,4-dichlorophenol (B122985) (2,4-DCP), which is then further dechlorinated to 4-chlorophenol (B41353) (4-CP). nist.govtpsgc-pwgsc.gc.ca While this process reduces the chlorination level, the resulting monochlorophenols can sometimes persist in the environment. tpsgc-pwgsc.gc.ca

Under aerobic conditions , the degradation pathway is typically oxidative. The white-rot fungus Phanerochaete chrysosporium has been extensively studied for its ability to mineralize 2,4,6-TCP. chegg.comchemspider.com This process is initiated by extracellular enzymes, namely lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), which oxidize 2,4,6-TCP. chegg.comchemspider.com The initial step involves an oxidative dechlorination to form 2,6-dichloro-1,4-benzoquinone (B104592). chegg.comchemspider.com This intermediate is then reduced to 2,6-dichloro-1,4-dihydroxybenzene, which undergoes further reductive dechlorination before the aromatic ring is cleaved. chegg.com Aerobic bacteria can also degrade 2,4,6-TCP, often utilizing it as a sole carbon and energy source, leading to complete degradation and the release of chloride ions. researchgate.net

Table 1: Key Biodegradation Pathways of 2,4,6-Trichlorophenol (B30397)

| Condition | Primary Mechanism | Key Enzymes/Process | Initial Step | Major Intermediates | Reference |

|---|---|---|---|---|---|

| Anaerobic | Reductive Dechlorination | Dehalorespiration | Removal of ortho-chlorine | 2,4-Dichlorophenol, 4-Chlorophenol | nist.gov, tpsgc-pwgsc.gc.ca |

| Aerobic | Oxidative Dechlorination | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Oxidation to a quinone | 2,6-Dichloro-1,4-benzoquinone, 2,6-Dichloro-1,4-dihydroxybenzene | chegg.com, chemspider.com |

The rate of 2,4,6-TCP degradation is directly linked to the activity and composition of the microbial community. Acclimation of microbial populations to the contaminant can significantly enhance degradation efficiency. For example, microbial consortia in sequencing batch reactors (SBR) acclimated to 2,4,6-TCP have demonstrated high removal efficiencies. nih.gov

Specific microbial strains and the presence of certain genes are crucial. The tcpA gene, which codes for the initial enzyme in a 2,4,6-TCP degradation pathway, has been identified as a key factor, with its abundance correlating to the degradation capacity of soil. epa.gov Bioaugmentation, the introduction of specific microorganisms like Desulfitobacterium strains, has been explored to improve anaerobic degradation, although its effectiveness can vary. nist.gov The presence of co-metabolic carbon sources, such as those found in sludge fermentation broth, can also promote the growth of functional microorganisms capable of degrading 2,4,6-TCP. cymitquimica.com However, the type and concentration of these co-substrates are critical, as some, like excessive propionic acid, can inhibit the degradation process. cymitquimica.com

Table 2: Influence of Microbial Factors on 2,4,6-TCP Degradation

| Microbial Factor | Observation | Impact on Degradation | Reference |

|---|---|---|---|

| Acclimation | Biomass acclimated to 3.5 mg/L of 2,4,6-TCP. | Reached 93% (anaerobic) and 99% (aerobic) removal efficiency. | nih.gov |

| Gene Frequency | Higher frequency of the tcpA gene in pristine soils. | Correlated with a higher degradation capacity of 2,4,6-TCP. | epa.gov |

| Bioaugmentation | Addition of Desulfitobacterium strains to anaerobic sludge. | Did not significantly improve the overall anaerobic biodegradation of 2,4,6-TCP. | nist.gov |

| Co-metabolism | Use of sludge fermentation broth as a carbon source. | Promoted enrichment of microbial chlorophenol degradation genes. | cymitquimica.com |

Besides biological breakdown, 2,4,6-TCP can be degraded by non-biological processes, primarily through chemical oxidation. Advanced oxidation processes (AOPs) have been shown to be effective in degrading this compound. nih.gov One such method involves the use of zero-valent iron (Fe0) to activate peroxides like peroxymonosulfate (B1194676) (PMS), hydrogen peroxide (H2O2), and peroxydisulfate (B1198043) (PS). nih.gov This activation generates powerful reactive species, such as hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals, which can break down the 2,4,6-TCP molecule. nih.gov

Photochemical degradation is another significant abiotic pathway. ilo.org In the presence of light, especially UV irradiation, 2,4,6-TCP can be transformed. The process can be enhanced by photosensitizers or in specific chemical systems, such as a photo-sulfite system, which also generates sulfate radicals.

Several environmental factors can influence the rate and extent of 2,4,6-TCP degradation.

pH: The pH of the medium is a critical factor in both biotic and abiotic degradation. For AOPs using Fe0, degradation is optimal under acidic conditions (e.g., pH 3.2), as this enhances the generation of reactive radicals. nih.gov

Temperature: Microbial activity is temperature-dependent. Studies have shown that for an acclimated sludge, the highest degradation activity for 2,4,6-TCP occurred at 28°C. cymitquimica.com

Initial Contaminant Concentration: The concentration of 2,4,6-TCP itself affects degradation rates. While higher concentrations can increase the specific degradation rate up to a point, excessively high levels can be toxic to microorganisms and inhibit their metabolic activity. cymitquimica.com

Chloride Ion Concentration: As 2,4,6-TCP degrades, chloride ions (Cl⁻) are released into the solution. Studies have investigated whether this accumulation of Cl⁻ inhibits further degradation. In one study using activated sludge, it was found that the Cl⁻ generated from the degradation of up to 240 mg/L of 2,4,6-TCP did not have a long-term inhibitory impact on the reactor's operation. cymitquimica.com However, in abiotic systems like Fe0/peroxide AOPs, the effect of externally added chloride can be complex; high concentrations (300 mM) significantly accelerated degradation in a ZVI-PMS system but inhibited it in others. nih.gov

Environmental Partitioning and Mobility

The movement of Sodium 2,4,6-trichlorophenolate through the environment is largely determined by its behavior in water and its interaction with soil and sediment.

The aqueous solubility of this compound is fundamentally linked to the environmental pH due to the acidic nature of its conjugate acid, 2,4,6-trichlorophenol. The pKa of 2,4,6-trichlorophenol, the pH at which the acidic and basic forms are in equal concentration, is approximately 6.2.

At a pH below the pKa (acidic conditions), the compound exists predominantly in its neutral, protonated form (2,4,6-trichlorophenol). This form has a relatively low water solubility, reported as about 800 mg/L. In this state, it has a greater tendency to adsorb to soil and organic matter. nih.gov

Conversely, at a pH above the pKa (neutral to alkaline conditions), the compound deprotonates to form the this compound salt. This ionic, or charged, form is significantly more water-soluble. nih.gov This increased solubility enhances its mobility in soil and reduces its tendency to volatilize from water. solubilityofthings.comnih.gov Therefore, in neutral to alkaline soils and waters, this compound is expected to be more mobile and leach more readily into groundwater. solubilityofthings.comnih.gov

The ionic strength of the solution can also play a role, though its effects are complex and can be pH-dependent. For instance, in photocatalytic degradation studies, the addition of sodium chloride (which increases ionic strength) was found to inhibit the reaction rate at an acidic pH of 5 but had no negative effect at an alkaline pH of 10. researchgate.net This suggests that the influence of ionic strength on the compound's behavior is intertwined with the dominant chemical species (phenol vs. phenolate) present at a given pH.

Table 3: pH-Dependent Properties and Mobility of 2,4,6-Trichlorophenol/phenolate (B1203915)

| pH Range | Dominant Form | Water Solubility | Adsorption to Soil | Mobility in Soil | Reference |

|---|---|---|---|---|---|

| pH < 6.2 | 2,4,6-Trichlorophenol (neutral) | Lower | Higher | Lower | solubilityofthings.com, nih.gov |

| pH > 6.2 | 2,4,6-Trichlorophenolate (ionic) | Higher | Lower | Higher | solubilityofthings.com, nih.gov |

Adsorption and Desorption Dynamics in Soil and Sediments

The interaction of this compound with soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. In its undissociated form, 2,4,6-trichlorophenol exhibits moderate adsorption to organic matter in soil. tpsgc-pwgsc.gc.ca This process, known as adsorption, involves the accumulation of the chemical at the surface of soil particles. The extent of this binding is influenced by the organic carbon content of the soil; higher organic carbon content generally leads to stronger adsorption. cdc.gov

The strength of this adsorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For 2,4,6-trichlorophenol, the logarithm of this coefficient (log Koc) ranges from 1.7 to 3.3, indicating a moderate tendency to attach to organic matter. tpsgc-pwgsc.gc.ca However, the environmental fate of chlorophenols is pH-dependent. cdc.gov Under neutral to alkaline conditions, as would be expected with the sodium salt, the compound exists as the phenolate anion, which increases its mobility in soil. cdc.gov

Desorption, the release of the adsorbed chemical back into the soil solution, is also a key dynamic. Studies have shown that the desorption of 2,4,6-trichlorophenol from ash can exhibit hysteresis, meaning the desorption process is not simply the reverse of adsorption. nih.gov The presence of certain metal cations can influence these dynamics. For instance, Ag+ has been found to promote the adsorption of 2,4,6-trichlorophenol, while Zn2+ and Al3+ can reduce it. nih.gov

Research on the adsorption of 2,4,6-trichlorophenol onto various materials has provided further insights. For example, the adsorption capacity of activated carbon for 2,4,6-trichlorophenol was found to be 457.9 mg/g at 30 °C. jksus.org Similarly, raw and chemically modified date palm stone biomass have demonstrated maximum monolayer adsorption capacities of 53.7 and 123.8 mg/g, respectively. ncsu.edu The presence of surfactants can also significantly alter adsorption behavior. researchgate.net

Table 1: Adsorption Parameters for 2,4,6-Trichlorophenol

| Adsorbent Material | Adsorption Capacity (mg/g) | Log Koc | Reference |

| Soil Organic Matter | - | 1.7 - 3.3 | tpsgc-pwgsc.gc.ca |

| Activated Carbon | 457.9 | - | jksus.org |

| Raw Date Palm Stone Biomass | 53.7 | - | ncsu.edu |

| Chemically Modified Date Palm Stone Biomass | 123.8 | - | ncsu.edu |

Volatilization Potential from Water and Soil Systems

Volatilization, the process by which a substance evaporates from a liquid or solid state into the air, is another important pathway for the environmental transport of this compound. At 20°C, 2,4,6-trichlorophenol is a solid with very low volatility. tpsgc-pwgsc.gc.ca

The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For 2,4,6-trichlorophenol, the Henry's Law constant is 9 x 10⁻⁸ atm·m³/mol, which indicates a slow rate of volatilization when dissolved in water. tpsgc-pwgsc.gc.ca Once dissolved in a waterway, it will volatilize slowly. tpsgc-pwgsc.gc.ca In a model river, the volatilization half-life is estimated to be 20 days, while in a model lake, it is 150 days. nih.gov

From soil, the volatilization potential is also considered low. tpsgc-pwgsc.gc.ca When present in soil, it dissolves at a moderate rate, and the dissolved portion can then slowly volatilize. tpsgc-pwgsc.gc.ca The resulting gaseous plume is generally expected to be small in size. tpsgc-pwgsc.gc.ca

Table 2: Volatilization Properties of 2,4,6-Trichlorophenol

| Property | Value | Comment | Reference |

| Vapor Pressure | 0.02 mm Hg | Low volatility | tpsgc-pwgsc.gc.ca |

| Henry's Law Constant | 9 x 10⁻⁸ atm·m³/mol | Slow volatilization when dissolved | tpsgc-pwgsc.gc.ca |

| Volatilization Half-Life (River Model) | 20 days | - | nih.gov |

| Volatilization Half-Life (Lake Model) | 150 days | - | nih.gov |

Leaching Potential and Groundwater Contamination Pathways

Leaching is the process by which a substance moves through the soil with water, potentially contaminating groundwater. The potential for this compound to leach into groundwater is a significant environmental concern.

Once dissolved in soil water, 2,4,6-trichlorophenol can reach the groundwater table. tpsgc-pwgsc.gc.ca The mobility of chlorophenols in soil increases under neutral to alkaline conditions, which would favor the movement of the sodium salt. cdc.gov Contamination is most likely in soils with low organic carbon content or high pH. cdc.gov

Studies have detected 2,4,6-trichlorophenol in groundwater at concentrations up to 91.3 ppb. nih.gov Former sawmill sites, where chlorophenols were used as wood preservatives, have shown complex contamination profiles with various chlorinated compounds, including 2,4,6-trichlorophenol, present in the soil and groundwater. diva-portal.org Research at these sites indicates that while hydrophobic compounds like chlorophenols have low water solubility, they can migrate through the soil via co-transport with dissolved organic matter and colloids.

The presence of chlorophenols in groundwater can be persistent. In one Finnish aquifer, the concentration of chlorophenols remained stable over a two-year period. tandfonline.comtandfonline.com The principal point sources of water pollution by chlorophenols are industrial waste discharge and leaching from landfills. cdc.gov Additionally, chlorophenols can be formed during the disinfection of drinking water and industrial wastewater with chlorine. cdc.govnih.gov

Long-Term Environmental Persistence and Half-Life Determination

The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount to degrade. Chlorophenols are considered moderately persistent. cdc.gov

In the atmosphere, 2,4,6-trichlorophenol is degraded by reaction with photochemically produced hydroxyl radicals, with a half-life of 26 days. nih.gov In surface water, its persistence is influenced by factors like volatilization and adsorption to sediment. nih.gov The half-life in a river is estimated at 20 days, and in a lake, it is 150 days. nih.gov

In soil, 2,4,6-trichlorophenol is subject to biodegradation, with a reported half-life of 5 to 20 days. nih.gov However, the resistance to biodegradation increases with the number of chlorine atoms on the phenol ring. cdc.gov The position of the chlorine atoms also plays a role, with compounds containing chlorine in the meta positions showing greater resistance to microbial attack. cdc.gov

It is important to note that environmental half-lives can vary significantly depending on specific conditions such as temperature, moisture, and the presence of microorganisms. orst.edu

Table 3: Environmental Half-Life of 2,4,6-Trichlorophenol

| Environment | Half-Life | Degradation Process | Reference |

| Air | 26 days | Reaction with hydroxyl radicals | nih.gov |

| River Water | 20 days | Volatilization | nih.gov |

| Lake Water | 150 days | Volatilization | nih.gov |

| Soil | 5 - 20 days | Biodegradation | nih.gov |

Ecological Impact and Biogeochemical Interactions of Sodium 2,4,6 Trichlorophenolate

Effects on Non-Human Organisms in Aquatic Environments

Sodium 2,4,6-trichlorophenolate (B1253160) and its corresponding acid form, 2,4,6-TCP, are very toxic to aquatic life, with the potential for long-lasting effects. nih.gov Studies have established acute toxicity levels for various aquatic organisms. For instance, the concentration causing 50% mortality (LC50) in a 96-hour period for bluegill sunfish (Lepomis macrochirus) has been determined. epa.gov Similarly, the 48-hour effective concentration (EC50) for the water flea (Daphnia magna), a key invertebrate species, has been documented. epa.gov

The U.S. Environmental Protection Agency (EPA) has established water quality criteria based on the toxicity of 2,4,6-trichlorophenol (B30397). These guidelines suggest that aquatic organisms should not be unacceptably affected if the four-day average concentration does not exceed 1.4 µg/L more than once every three years and the one-hour average concentration does not exceed 12 µg/L more than once every three years. epa.gov Research has also shown that exposure to 2,4,6-trichlorophenol can lead to significant changes in aquatic ecosystems, such as a rapid decline in Daphnia populations and a decrease in dissolved oxygen concentrations. nih.gov

Acute Toxicity of 2,4,6-Trichlorophenol to Aquatic Organisms

| Organism | Species | Endpoint | Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Bluegill | Lepomis macrochirus | 96-hour LC50 | 320 | epa.gov |

| Cladoceran | Daphnia magna | 48-hour EC50 | 2,200 | epa.gov |

| Cladoceran | Daphnia cucullata | - | 6,000 | epa.gov |

Interactions with Microbial Communities

The interaction of sodium 2,4,6-trichlorophenolate with microbial communities is a critical aspect of its environmental fate. Microorganisms play a central role in both the degradation and transformation of this compound.

Microbial Growth Stimulation and Inhibition

While 2,4,6-TCP is known for its inhibitory effects on many microorganisms, it can also stimulate the growth of adapted microbial populations. ird.fr Studies have shown that while high concentrations of 2,4,6-TCP can inhibit microbial activity, certain acclimated microbial cultures can utilize it as a sole carbon and energy source. mdpi.comnih.gov The toxicity of 2,4,6-TCP can lead to the inhibition of microbial degradation activity at excessively high influent concentrations, even in long-term acclimated activated sludge. mdpi.com However, research has also indicated that at certain concentrations, the specific degradation rate can increase with the influent concentration before inhibition occurs. mdpi.com For example, one study found that specific degradation rates increased as the influent concentration of 2,4,6-TCP was raised from 50 mg/L to 230 mg/L. mdpi.com

Acclimation of Activated Sludge for Degradation

Activated sludge, a key component of wastewater treatment, can be acclimated to degrade 2,4,6-trichlorophenol. ird.friwaponline.com This acclimation process involves progressively exposing the microbial community to the compound, often using a more easily degradable co-substrate like phenol (B47542) initially. ird.friwaponline.com Studies have demonstrated that an activated sludge inoculum can be successfully acclimated to use 2,4,6-TCP as a sole carbon and energy source. iwaponline.com The time required for this acclimation can vary, with one study reporting a period of about one month to acclimate biomass to a concentration of 3.5 mg/L. frontiersin.org The acclimation process can lead to significant biomass production. iwaponline.com However, shock loads of 2,4,6-TCP can lead to a temporary loss in removal activity. ird.friwaponline.com Research has shown that acclimated sludge can achieve high removal efficiencies, with some studies reporting over 99% removal of 2,4,6-TCP at concentrations as high as 430 mg/L. sci-hub.se

Specific Degradation Rates of 2,4,6-TCP by Acclimated Activated Sludge

| Influent 2,4,6-TCP Concentration (mg/L) | Specific Degradation Rate (mgTCP/g·VSS·h) | Reference |

|---|---|---|

| 50 | 8.28 | mdpi.com |

| 100 | 8.34 | mdpi.com |

| 150 | 8.37 | mdpi.com |

| 200 | 9.48 | mdpi.com |

| 230 | 9.63 | mdpi.com |

| 250 | 8.32 | mdpi.com |

Bioaccumulation and Biomagnification Potential in Non-Human Food Chains

Bioaccumulation refers to the buildup of a chemical in an organism from the surrounding environment, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. For 2,4,6-trichlorophenol, the potential for bioaccumulation is recognized. ontosight.ai The U.S. EPA has calculated a Bioaccumulation Factor (BAF) for 2,4,6-trichlorophenol, which is a measure of its tendency to accumulate in aquatic organisms from the water. epa.gov The calculated BAF values for trophic levels 3 and 4 are 14.62 and 23.05, respectively. epa.gov However, significant biomagnification of pentachlorophenol (B1679276) (a related compound) in the food chain is not considered to be significant due to its relatively rapid metabolism by exposed organisms. wikipedia.org

Mechanisms of Biological Transformation in Environmental Systems

The biological transformation of 2,4,6-trichlorophenol in the environment is primarily carried out by microorganisms. ird.fr Several bacterial and fungal species have been identified that can degrade this compound.

The degradation pathways often involve a series of enzymatic reactions. In aerobic degradation by bacteria such as Ralstonia eutropha JMP134, the initial step is the conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone. nih.gov This is followed by further transformations to 6-chlorohydroxyquinol, 2-chloromaleylacetate, and eventually to less harmful compounds that can enter central metabolic pathways. nih.govresearchgate.net This process is facilitated by a set of genes known as tcp genes. nih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, also play a role in the degradation of 2,4,6-TCP. researchgate.net These fungi utilize extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, to initiate the breakdown of the compound. researchgate.net The proposed pathway involves the oxidation of 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone (B104592). researchgate.net

Another microbial transformation process is O-methylation, where microorganisms convert 2,4,6-TCP into 2,4,6-trichloroanisole (B165457) (2,4,6-TCA). nih.gov This transformation can be carried out by bacteria, fungi, and even some species of cyanobacteria and algae. nih.gov The enzymes responsible for this are chlorophenol O-methyltransferases (CPOMTs). nih.gov

Mechanistic Research on Biotransformation and Contaminant Formation

Microbial Degradation Mechanisms of 2,4,6-Trichlorophenol (B30397)

Several bacterial species have been identified that can utilize 2,4,6-TCP as their sole source of carbon and energy, including Cupriavidus necator JMP134 and Sphingobium chlorophenolicum. nih.govnih.gov The degradation process is a sophisticated, multi-step enzymatic pathway controlled by specific regulatory genes. A microbial consortium selected from municipal activated sludge demonstrated the ability to completely dechlorinate and mineralize 2,4,6-TCP. nih.gov

The genetic machinery for breaking down chlorophenols is often controlled by members of the LysR-type transcriptional regulator (LTTR) family. nih.gov These proteins act as molecular switches, activating the expression of degradation genes only when a specific inducer molecule, such as 2,4,6-TCP, is present.

PcpR from Sphingobium chlorophenolicum and TcpR from Cupriavidus necator JMP134 are two such regulators that control the degradation of pentachlorophenol (B1679276) (PCP) and 2,4,6-TCP, respectively. nih.gov PcpR is known to respond to various polychlorophenols, including 2,4,6-TCP, whereas TcpR is highly specific and responsive only to 2,4,6-TCP. nih.govresearchgate.net These regulators typically consist of an N-terminal DNA-binding domain and a C-terminal inducer-binding domain (IBD). nih.gov The binding of the inducer molecule to the IBD is the critical event that triggers the transcription of the necessary catabolic enzymes.

The microbial breakdown of 2,4,6-TCP involves a series of enzymatic reactions that systematically remove chlorine atoms and cleave the aromatic ring. In Cupriavidus necator JMP134, the initial step is catalyzed by a monooxygenase that converts 2,4,6-TCP into 2,6-dichlorohydroquinone. nih.gov This intermediate is then further processed.

In the white-rot fungus Phanerochaete chrysosporium, the degradation pathway is initiated by lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP). nih.gov These enzymes catalyze an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone (B104592). nih.gov This quinone is subsequently reduced to 2,6-dichlorohydroquinone. nih.gov The pathway continues with further reductive dechlorination steps, ultimately yielding 1,2,4-trihydroxybenzene, a key metabolite that undergoes ring cleavage and is degraded to carbon dioxide. nih.gov Notably, in this fungal pathway, the chlorine at the C-4 position is removed oxidatively, while the others are removed reductively. nih.gov

Below is a table of enzymes and metabolites involved in the degradation of 2,4,6-TCP.

| Enzyme/Metabolite | Role in Degradation Pathway | Organism(s) |

| 2,4,6-Trichlorophenol-4-monooxygenase | Catalyzes the initial dehalogenation of 2,4,6-TCP. nih.gov | Azotobacter sp. strain GP1 nih.gov |

| Lignin Peroxidase (LiP) / Manganese Peroxidase (MnP) | Initiates degradation via oxidative dechlorination. nih.gov | Phanerochaete chrysosporium nih.gov |

| Soybean Peroxidase (SBP) | Catalyzes the biodegradation of 2,4,6-TCP in the presence of hydrogen peroxide. mdpi.com | Used in experimental bioreactors mdpi.com |

| 2,6-dichloro-1,4-benzoquinone | First major metabolite in the fungal pathway. nih.gov | Phanerochaete chrysosporium nih.gov |

| 2,6-dichlorohydroquinone | Intermediate formed from the reduction of the corresponding quinone. nih.govnih.gov | Cupriavidus necator, P. chrysosporium nih.govnih.gov |

| 2-chloro-1,4-dihydroxybenzene | Product of reductive dechlorination of 2,6-dichlorohydroquinone. nih.gov | Phanerochaete chrysosporium nih.gov |

| 1,2,4-trihydroxybenzene | Key metabolite prior to aromatic ring cleavage. nih.gov | Phanerochaete chrysosporium nih.gov |

The specificity of transcriptional regulators like PcpR and TcpR is determined by the structure of their inducer-binding domains (IBDs). nih.gov Crystal structures of the IBD of PcpR have been reported in its apo-form and in complex with pentachlorophenol (PCP) and 2,4,6-TCP. nih.govresearchgate.net These studies reveal that the binding cavity is generally hydrophobic, which accommodates the chlorophenol molecules. nih.govresearchgate.net

Isothermal titration calorimetry and X-ray crystallography have shown that while two molecules of PCP can bind to PcpR, only one molecule of 2,4,6-TCP binds. nih.govresearchgate.net The binding affinity for 2,4,6-TCP is significantly high. The structural differences in the binding cavities between PcpR and TcpR account for their different inducer specificities. nih.govresearchgate.net

| Regulator | Inducer | Dissociation Constant (Kd) | Binding Stoichiometry (Molecules per Regulator) |

| PcpR | 2,4,6-Trichlorophenol (2,4,6-TCP) | 22.8 nM nih.govresearchgate.net | 1 nih.govresearchgate.net |

| PcpR | Pentachlorophenol (PCP) - Cavity 1 | 110 nM nih.govresearchgate.net | 2 (total) nih.govresearchgate.net |

| PcpR | Pentachlorophenol (PCP) - Cavity 2 | 70 µM nih.govresearchgate.net | 2 (total) nih.govresearchgate.net |

Formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Dibenzofurans (PCDFs)

Sodium 2,4,6-trichlorophenolate (B1253160) and its conjugate acid can serve as precursors for the formation of highly toxic and persistent organic pollutants known as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govpublications.gc.ca These compounds, often referred to collectively as "dioxins," are unintentional byproducts of thermal and chemical processes. researchgate.net

The thermal decomposition of 2,4,6-trichlorophenol, particularly during combustion processes like waste incineration, can lead to the formation of PCDDs and PCDFs. nih.govresearchgate.net Experiments have shown that heating 2,4,6-TCP can produce various PCDD isomers. researchgate.net This transformation is often catalyzed by substances like fly ash from municipal solid waste incinerators (MSWI). nih.govresearchgate.net The formation occurs as combustion gases cool down, typically in a temperature range of 250-450 °C, through a process known as "de novo synthesis". researchgate.net The presence of a catalyst, such as copper, in the fly ash can significantly promote these reactions. researchgate.net Studies comparing different fly ashes demonstrated that the yield of PCDDs from 2,4,6-trichlorophenol can vary depending on the composition of the ash. nih.gov

PCDDs and PCDFs are not only formed as byproducts of combustion but can also be present as impurities in commercial chlorophenol products. publications.gc.canih.gov The manufacturing process of chlorophenols can inadvertently generate these contaminants. For instance, the production of 2,4,5-trichlorophenol (B144370) was historically associated with the formation of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). The production of 2,4,6-trichlorophenol in the United States was halted by a major manufacturer in 1975 due to the high costs associated with removing dioxin impurities. nih.gov The conditions of chemical synthesis, such as temperature, pressure, and the presence of catalysts, play a critical role in the types and quantities of contaminants formed.

Intermediates and Metabolites in Environmental Pathways

Sodium 2,4,6-trichlorophenolate can be transformed in the environment through various biotic and abiotic pathways, leading to the formation of numerous intermediates and metabolites. The nature of these products depends on the environmental conditions and the organisms involved.

In aerobic biodegradation pathways, microorganisms play a crucial role in the breakdown of 2,4,6-trichlorophenol. The bacterium Cupriavidus necator JMP134, for example, utilizes an enzymatic pathway encoded by tcp genes to degrade this compound. envipath.orgmdpi.com The process begins with hydroxylation to form 2,6-dichlorohydroquinone, which is further hydroxylated to 6-chlorohydroxyquinol. This intermediate then undergoes ring cleavage to form 2-chloromaleylacetate, which is subsequently dechlorinated and reduced to maleylacetate (B1240894) and then to 3-oxoadipic acid, a compound that can enter central metabolic pathways. envipath.org

Fungi are also capable of degrading 2,4,6-trichlorophenol. The white-rot fungus Phanerochaete chrysosporium oxidizes 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone using peroxidases. researchgate.net This is followed by a series of reduction and reductive dechlorination steps, yielding metabolites such as 2,6-dichloro-1,4-dihydroxybenzene, 2-chloro-1,4-dihydroxybenzene, and ultimately 1,4-hydroquinone. researchgate.net

Another significant environmental transformation is microbial O-methylation, which converts 2,4,6-trichlorophenol into 2,4,6-trichloroanisole (B165457) (2,4,6-TCA). nih.gov This compound is known for causing "cork taint" in wine and off-flavors in water. nih.govnih.gov This biotransformation is catalyzed by chlorophenol O-methyltransferases (CPOMTs) found in bacteria, fungi, and algae. nih.gov

Besides biodegradation, thermal degradation of 2,4,6-trichlorophenol can produce other intermediates, including polychlorinated benzenes and other phenols. nih.gov The presence of 2,4,6-trichlorophenol and its metabolic intermediates in wastewater can contribute significantly to the acute toxicity of sludge in treatment facilities. nih.gov

Table 2: Key Intermediates and Metabolites of 2,4,6-Trichlorophenol in Environmental Pathways

| Pathway | Organism/Process | Key Intermediates and Metabolites | Reference |

|---|---|---|---|

| Aerobic Biodegradation | Cupriavidus necator JMP134 | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol, 2-Chloromaleylacetate, Maleylacetate, 3-Oxoadipic acid | envipath.org |

| Fungal Degradation | Phanerochaete chrysosporium | 2,6-Dichloro-1,4-benzoquinone, 2,6-Dichloro-1,4-dihydroxybenzene, 2-Chloro-1,4-dihydroxybenzene, 1,4-Hydroquinone | researchgate.net |

| Microbial O-methylation | Various bacteria, fungi, algae | 2,4,6-Trichloroanisole | nih.gov |

Analytical Methodologies for Sodium 2,4,6 Trichlorophenolate Detection and Quantification

Spectrophotometric Approaches for Chlorophenolate Analysis

Spectrophotometric methods offer a basis for the quantification of chlorophenolates. These techniques are often combined with preconcentration steps to enhance sensitivity.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of phenolic compounds. youtube.com For the determination of chlorophenols, a derivatization step is often employed to form a colored compound that can be measured in the visible region of the spectrum. researchgate.netnih.gov One common derivatizing agent is 4-aminoantipyrine (B1666024) (4-AAP), which reacts with phenols in the presence of an oxidizing agent to produce a dye. researchgate.netnih.gov The absorbance of the resulting solution is then measured at a specific wavelength, and the concentration is determined from a calibration curve. youtube.com A combination of salting-out liquid-liquid extraction (SALLE) and dispersive liquid-liquid microextraction (DLLME) has been developed as a novel extraction method for the preconcentration of phenol (B47542) and chlorophenols from environmental water samples before their spectrophotometric determination. nih.gov

Under optimal conditions, this method can achieve low limits of detection (LODs), in the range of 0.15–0.22 μg L⁻¹, and high enrichment factors. nih.gov The linearity of calibration curves for this method has been demonstrated in the range of 1–300 μg L⁻¹. nih.gov

Table 1: Performance of a Combined SALLE-DLLME Spectrophotometric Method for Phenol and Chlorophenols

| Parameter | Value |

|---|---|

| Linearity Range | 1–300 μg L⁻¹ |

| Limit of Detection (LOD) | 0.15–0.22 μg L⁻¹ |

| Extraction Recoveries | 94.80% – 106.1% |

| Enrichment Factors | 78.12 – 82.53 |

| Repeatability (RSD, n=5) | 4.8% – 7.2% |

Data sourced from a study on a novel extraction and preconcentration method. nih.gov

The selection of an appropriate wavelength is a critical step in spectrophotometric analysis to ensure maximum sensitivity and selectivity. The wavelength of maximum absorbance (λmax) depends on the specific chlorophenolate and the derivatizing agent used. For instance, in the analysis of 2-chlorophenol (B165306) after derivatization with 4-aminoantipyrine, the resulting dye is detected by spectrophotometry at 510 nm. researchgate.net The UV-visible spectra of chlorophenol red, a related indicator, show distinct changes with pH, which can be leveraged for sensing applications. researchgate.net The analysis of different chlorophenols using a single method requires careful optimization of the detection wavelength to account for the spectral characteristics of each compound's derivative. researchgate.net

Chromatographic Techniques for Separation and Identification

Chromatographic methods are the cornerstone for the separation and identification of chlorophenols in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques. nih.govchromatographyonline.com

Chromatographic techniques are extensively used for the environmental monitoring of chlorophenols in various matrices such as water, soil, and biological tissues. chromatographyonline.comnih.gov The U.S. Environmental Protection Agency (EPA) has established standard methods, such as EPA Method 528, which outlines the use of gas chromatography-mass spectrometry (GC-MS) for the analysis of phenols in water. thermofisher.com This method often involves a sample preparation step, such as solid-phase extraction (SPE), to extract and concentrate the analytes before instrumental analysis. thermofisher.com

A method based on solid-phase microextraction (SPME) followed by GC-MS has been developed for the determination of five chlorophenols and their metabolites in aqueous samples. chromatographyonline.com To improve the chromatographic peak shape and sensitivity, a silylation step is often performed on the SPME fiber to create less polar derivatives that are more suitable for GC analysis. chromatographyonline.com High-performance liquid chromatography, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is another powerful tool for the analysis of chlorophenols, especially for more polar compounds. ulisboa.pt

Table 2: Selected Chromatographic Methods for Chlorophenol Analysis

| Technique | Sample Preparation | Detector | Application |

|---|---|---|---|

| GC-MS | Solid-Phase Extraction (SPE) | Mass Spectrometry (MS) | Determination of phenols in water (EPA Method 528). thermofisher.com |

| GC-MS | Solid-Phase Microextraction (SPME) with on-fiber silylation | Mass Spectrometry (MS) | Analysis of chlorophenols and their metabolites in aqueous samples. chromatographyonline.com |

| HPLC-MS/MS | Solid-Phase Extraction (SPE) | Tandem Mass Spectrometry (MS/MS) | Determination of chlorophenols in water. ulisboa.pt |

This table summarizes common chromatographic approaches for chlorophenol analysis.

Advanced Spectroscopic Characterization (e.g., NMR Spectroscopy for Polymer Studies)

Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information about chlorophenols and their interactions. Solid-state high-resolution ¹H-NMR spectroscopy has been used to study the chemical shifts of the ¹H nucleus in hydrogen-bonded complexes between various chlorophenols, including 2,4,6-trichlorophenol (B30397), and nitrogen bases. nih.gov These studies offer insights into the electron densities of the bridging hydrogen atoms in these complexes. nih.gov The ¹H-MAS-NMR spectra of 2,4,6-trichlorophenol complexes show distinct peaks for the bridging hydrogen atoms, which can be analyzed to understand the nature of the hydrogen bonding. researchgate.net Such fundamental understanding of intermolecular interactions is crucial for predicting the behavior of these compounds in more complex systems, such as in the formation or interaction with polymers.

Table 3: ¹H NMR Chemical Shifts for 2,4,6-Trichlorophenol

| Parameter | Shift (ppm) |

|---|---|

| D(A) | 7.267 |

| D(B) | 5.82 |

Data obtained from a 300 MHz spectrum in CDCl₃. chemicalbook.com

Development of Speciation-Based Models for Chlorophenol Solubility Estimation

The solubility of chlorophenols is a key parameter influencing their environmental fate and transport. Research has focused on developing models to predict the solubility of these compounds under various conditions. One approach involves the use of equation of state (EoS) models, such as the Redlich-Kwong (RK) EoS, to model the solubility of chlorophenols like 4-chlorophenol (B41353), 2,4-dichlorophenol (B122985), and 2,4,6-trichlorophenol in supercritical carbon dioxide. researchgate.netwiserpub.comwiserpub.com These models can be developed with or without considering the critical properties of the solute. wiserpub.comwiserpub.com

Speciation, which refers to the distribution of a chemical species among different forms, is also a critical factor. The transformation of phenol during chlorination can lead to the formation of various chlorophenols, including monochlorophenols and 2,4,6-trichlorophenol. nih.gov The reaction pathways and the resulting speciation are influenced by factors such as pH, chlorine dose, and the ionic strength of the medium. nih.gov Understanding these transformation pathways is essential for developing accurate models of chlorophenol solubility and persistence in aquatic environments. nih.gov

Q & A

Q. What are the established methods for synthesizing Sodium 2,4,6-trichlorophenolate, and how do reaction conditions influence product purity?

this compound is typically synthesized via neutralization of 2,4,6-trichlorophenol with sodium hydroxide. Key parameters include pH control (maintained at 8–10 to ensure complete deprotonation) and temperature (25–40°C to avoid decomposition). Post-synthesis purification involves recrystallization from ethanol-water mixtures to remove unreacted precursors and sodium chloride byproducts. Analytical validation via FT-IR (to confirm phenolic O–Na bonding at ~1250 cm⁻¹) and HPLC (for purity >98%) is critical .

Q. How does the structural configuration of this compound influence its reactivity in polymerization reactions?

The sodium salt’s ionic character enhances solubility in polar solvents (e.g., DMF, water), facilitating nucleophilic substitution reactions. The trichlorophenolate anion acts as a leaving group in step-growth polymerization. For example, microwave-assisted polymerization with copper(II) complexes involves ligand exchange, where the phenolate oxygen coordinates with the metal center, enabling radical propagation . X-ray crystallography and DFT calculations are recommended to validate coordination geometries .

Q. What are the primary environmental degradation pathways of this compound, and how do abiotic factors modulate persistence?

Photodegradation under UV light (λ = 254 nm) generates chlorinated intermediates (e.g., 2,4-dichlorophenol) via dechlorination. Hydrolysis at pH >10 accelerates breakdown, while adsorption to soil organic matter (log Kow = 3.2) reduces bioavailability. LC-MS/MS and GC-ECD are standard for tracking degradation products; half-life studies in simulated environments (e.g., OECD 307 guidelines) are essential for risk assessment .

Q. What regulatory thresholds apply to this compound in non-agricultural biocidal applications?

Under EU regulations, its use is restricted to ≤0.1% in non-agricultural biocides (e.g., wood preservatives) due to carcinogenicity (Category 1B per CLP Regulation). Compliance requires GC-MS quantification with detection limits ≤1 ppm and documentation of dioxin impurities (e.g., TCDD) via EPA Method 1613 .

Advanced Research Questions

Q. How do microwave-assisted polymerization techniques improve the yield and conductivity of polymers derived from this compound?

Microwave irradiation (2.45 GHz, 100–300 W) accelerates reaction kinetics by enhancing dipole polarization of the phenolate anion. This reduces polymerization time from hours to minutes (e.g., polyaniline synthesis achieves 85% yield in 15 min vs. 6 h conventionally). Conductivity (10⁻²–10⁻¹ S/cm) is optimized by controlling monomer-to-oxidant ratios (e.g., 1:1.2 with ammonium persulfate) and post-polymerization doping with HCl. Characterization via SEM (morphology) and four-point probe measurements is critical .

Q. What analytical challenges arise in detecting trace-level this compound in complex matrices, and how can they be mitigated?

Matrix interference (e.g., humic acids in soil) complicates detection below 10 ppb. Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers improves selectivity, followed by GC-ECD or HRMS (resolution ≥50,000). Isotope dilution (e.g., ¹³C-labeled internal standards) corrects recovery losses. Method validation via spike-recovery tests (85–115% recovery) and interlaboratory comparisons is advised .

Q. What molecular mechanisms underlie the carcinogenicity of this compound, and how do metabolites contribute to genotoxicity?

Metabolic activation via hepatic CYP450 enzymes produces electrophilic quinones, which form DNA adducts (e.g., 8-oxo-dG) detected via ³²P-postlabeling. In vitro assays (Ames test, Comet assay) show dose-dependent mutagenicity (≥50 µM). Comparative studies with 2,4,6-trichlorophenol suggest the sodium salt’s higher bioavailability exacerbates oxidative stress (measured via glutathione depletion and ROS assays) .

Q. How do contradictory data on environmental half-lives of this compound reflect methodological variability in persistence studies?

Discrepancies arise from differing test systems: aerobic soil studies report t½ = 30–60 days, while aqueous photolysis models suggest t½ = 5–10 days. Standardizing OECD 308/309 guidelines (fixed pH, UV intensity) reduces variability. Meta-analyses using QSAR models (e.g., EPI Suite) can reconcile data by accounting for organic carbon content and ionic strength .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.